7-Phenyl Substitution Confers Higher Lipophilicity and Alters Hydrogen-Bonding Capacity Compared to the 7-Methyl Analog
The target compound bears a 7-phenyl group, whereas the closest commercially available analog, 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetamide (InterBioScreen ID STOCK1N-74892), possesses a 7-methyl substituent. This substitution difference results in a significantly higher calculated logP for the target compound (approximately 3.8–4.2 vs. 2.3), indicating greater lipophilicity, and a larger polar surface area (PSA) (approximately 91.8 Ų vs. 91.8 Ų for the methyl analog, although the increased aromatic surface area contributes to altered hydrophobic interactions) [1]. The phenyl ring introduces additional π-stacking potential and steric bulk, which are not present in the methyl analog.
| Evidence Dimension | Calculated logP (ALogP / XLogP) and Molecular Weight |
|---|---|
| Target Compound Data | Predicted logP ~3.8–4.2; MW = 411.41 g/mol; PSA = 91.8 Ų [1] |
| Comparator Or Baseline | 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetamide: Predicted logP = 2.32; MW = 349.34 g/mol; PSA = 91.8 Ų [2] |
| Quantified Difference | ΔlogP ≈ +1.5 to +1.9; ΔMW ≈ +62 g/mol |
| Conditions | In silico property prediction (JChem / ALOGPS); no experimental logP or logD data available for either compound |
Why This Matters
For procurement decisions in central nervous system (CNS) or cellular assays, the higher lipophilicity of the 7-phenyl derivative may translate to different membrane permeability, blood-brain barrier penetration potential, and non-specific binding profiles, making it a distinct chemical probe despite the absence of confirmatory biological data.
- [1] InterBioScreen. STOCK1N-75064: 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetamide. ChemBase Database, ID 223606. View Source
- [2] InterBioScreen. STOCK1N-74892: 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetamide. ChemBase Database, ID 223450. View Source
